Abemaciclib metabolite M20

Vue d'ensemble

Description

LSN3106726, également connu sous le nom de métabolite M20 d'Abemaciclib, est un métabolite actif de l'Abemaciclib. C'est un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6, qui sont essentielles à la régulation du cycle cellulaire. Ce composé est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la prolifération des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de LSN3106726 implique plusieurs étapes, en commençant par le composé parent Abemaciclib. Le processus comprend des conditions de réaction spécifiques telles que la température contrôlée, le pH et l'utilisation de catalyseurs pour garantir la formation sélective du métabolite souhaité .

Méthodes de production industrielle : La production industrielle de LSN3106726 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant des techniques avancées comme la chromatographie liquide et la spectrométrie de masse pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : LSN3106726 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .

4. Applications de la recherche scientifique

LSN3106726 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de l'inhibition des kinases dépendantes des cyclines et pour développer de nouveaux inhibiteurs.

Biologie : Il contribue à comprendre la régulation du cycle cellulaire et le rôle des kinases dépendantes des cyclines dans la prolifération cellulaire.

Médecine : Il est utilisé dans la recherche sur le cancer pour développer de nouvelles stratégies thérapeutiques pour traiter divers types de cancer.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement et les tests de nouveaux médicaments

5. Mécanisme d'action

LSN3106726 exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines 4 et 6. Ces kinases sont essentielles pour la progression du cycle cellulaire de la phase G1 à la phase S. En inhibant ces kinases, LSN3106726 empêche la prolifération des cellules cancéreuses, ce qui entraîne l'arrêt du cycle cellulaire et l'apoptose. Les cibles moléculaires comprennent le complexe cycline D1-CDK4/6, et les voies impliquées sont liées à la régulation du cycle cellulaire .

Composés similaires :

Abemaciclib : Le composé parent, également un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6.

Palbociclib : Un autre inhibiteur des kinases dépendantes des cyclines 4 et 6 utilisé dans le traitement du cancer.

Ribociclib : Similaire à l'Abemaciclib et au Palbociclib, utilisé aux mêmes fins thérapeutiques.

Unicité : LSN3106726 est unique en raison de son rôle spécifique de métabolite actif de l'Abemaciclib. Il conserve les propriétés inhibitrices du composé parent tout en offrant potentiellement des profils pharmacocinétiques et pharmacodynamiques différents. Cette unicité le rend précieux pour des études détaillées sur le métabolisme et l'action des inhibiteurs des kinases dépendantes des cyclines .

Applications De Recherche Scientifique

Pharmacokinetics of Abemaciclib Metabolite M20

Abemaciclib is extensively metabolized by cytochrome P450 3A4 in the liver and intestines, producing metabolites M2 and M20. Studies indicate that M20 exhibits a higher internal exposure compared to its counterparts, suggesting significant roles in both efficacy and toxicity of the drug.

- Metabolism Pathway : Abemaciclib is converted to M2 and M20 through hepatic metabolism, with both metabolites retaining similar potency to the parent compound. Specifically, M20 is formed via hydroxylation processes .

- Genetic Influence on Pharmacokinetics : Research has shown that genetic polymorphisms in transport proteins like ABCB1 (P-glycoprotein) can influence the pharmacokinetics of abemaciclib and its metabolites. For instance, patients with specific ABCB1 polymorphisms exhibited higher concentrations of M2 and M20, potentially leading to increased toxicity or treatment withdrawal .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is essential for optimizing treatment regimens involving abemaciclib and its metabolites. Given the variability in individual metabolism and response, monitoring levels of M20 alongside abemaciclib can enhance treatment outcomes.

- Quantification Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous determination of abemaciclib, M2, and M20 in biological samples. This allows for precise measurement of their concentrations in plasma and cerebrospinal fluid .

- Clinical Relevance : The areas under the plasma concentration-time curves (AUCs) for M2 and M20 represent significant percentages (39% and 77%, respectively) of that of the parent compound. This highlights the importance of considering these metabolites in clinical settings to tailor dosages effectively .

Case Studies

Several case studies have illustrated the clinical implications of monitoring abemaciclib metabolite levels:

- Patient Response Variability : A study involving breast cancer patients receiving abemaciclib showed that those with higher serum concentrations of M20 experienced different levels of efficacy and adverse effects. Genetic profiling revealed that certain polymorphisms correlated with these variations .

- Impact on Treatment Decisions : In clinical practice, monitoring levels of M20 has led to adjustments in dosing strategies for patients experiencing side effects or inadequate responses to therapy. This personalized approach has improved overall treatment tolerability .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolite Formation | Abemaciclib → M2 (N-desethyl) & M20 (hydroxylated form) |

| Pharmacokinetics | Higher internal exposure of M20; influenced by ABCB1 polymorphisms |

| Monitoring Techniques | LC-MS/MS for simultaneous quantification |

| Clinical Implications | Variability in response; adjustments based on metabolite levels |

Mécanisme D'action

LSN3106726 exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, LSN3106726 prevents the proliferation of cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin D1-CDK4/6 complex, and the pathways involved are related to cell cycle regulation .

Comparaison Avec Des Composés Similaires

Abemaciclib: The parent compound, also a selective inhibitor of cyclin-dependent kinases 4 and 6.

Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in cancer treatment.

Ribociclib: Similar to Abemaciclib and Palbociclib, used for the same therapeutic purposes.

Uniqueness: LSN3106726 is unique due to its specific role as an active metabolite of Abemaciclib. It retains the inhibitory properties of the parent compound while potentially offering different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it valuable for detailed studies on the metabolism and action of cyclin-dependent kinase inhibitors .

Activité Biologique

Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is primarily used in the treatment of hormone receptor-positive breast cancer. Its efficacy is significantly attributed to its active metabolites, particularly M20 (hydroxyabemaciclib), which exhibits biological activities similar to the parent compound. This article explores the biological activity of M20, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Abemaciclib and Its Metabolites

Abemaciclib undergoes extensive metabolism primarily via cytochrome P450 isozyme CYP3A4, yielding several metabolites including M2 (N-desethylabemaciclib), M20, and M18 (hydroxy-N-desethylabemaciclib). Among these, M20 has garnered attention due to its potent inhibitory effects on CDK4/6, contributing to its therapeutic efficacy in cancer treatment.

Pharmacokinetics of M20

The pharmacokinetic profile of M20 indicates that it represents a significant portion of the drug's active metabolites in circulation. Studies have shown that the area under the plasma concentration-time curve (AUC) for M20 can account for approximately 77% of that of abemaciclib itself . This highlights the importance of monitoring not only the parent drug but also its metabolites to optimize therapeutic outcomes.

Table 1: Pharmacokinetic Parameters of Abemaciclib and Its Metabolites

| Compound | AUC (% of Parent) | Peak Concentration | Half-life |

|---|---|---|---|

| Abemaciclib | 100% | Variable | ~18 hours |

| M2 | 39% | Variable | ~15 hours |

| M20 | 77% | Variable | ~17 hours |

M20 functions primarily as a CDK4/6 inhibitor, blocking the phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle progression from G1 to S-phase. By inhibiting CDK4/6, M20 induces cell cycle arrest and apoptosis in cancer cells. Research shows that both abemaciclib and its metabolites, including M20, induce senescence and inhibit growth in various cancer cell lines, such as breast cancer and non-small cell lung cancer (NSCLC) .

In Vitro Studies

In vitro studies have demonstrated that M20 exhibits comparable potency to abemaciclib in inhibiting CDK4 and CDK6 with IC50 values ranging from 1 to 3 nM . The effectiveness of M20 is further evidenced by its ability to inhibit cell growth and progression in a concentration-dependent manner.

Clinical Implications

The clinical relevance of M20 has been highlighted in studies assessing its pharmacodynamics and pharmacogenomics. Variability in patient response to abemaciclib treatment has been linked to genetic polymorphisms in drug transporters such as ABCB1 and ABCG2. For instance, patients with specific polymorphisms exhibited increased exposure to both abemaciclib and its metabolites, including M20, which correlated with higher rates of dose adjustments due to toxicity .

Case Studies

Recent clinical studies have evaluated the impact of metabolite levels on treatment outcomes. In a cohort study involving breast cancer patients treated with abemaciclib, those exhibiting higher concentrations of M20 demonstrated improved progression-free survival (PFS) compared to those with lower metabolite levels . This suggests that monitoring metabolite levels may enhance personalized treatment approaches.

Propriétés

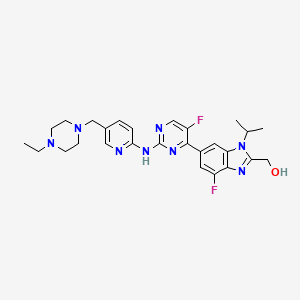

IUPAC Name |

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJBDJBMXOTNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.